N-{2-[(N,N-Diethylglycyl)amino]-5-(trifluoromethyl)phenyl}-4-methyl-3-[2-(methylamino)quinazolin-6-YL]benzamide
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Overview
Description
Benzamide, N-[2-[[2-(diethylamino)acetyl]amino]-5-(trifluoromethyl)phenyl]-4-methyl-3-[2-(methylamino)-6-quinazolinyl]- is a complex organic compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structural features, which include a benzamide core, a trifluoromethyl group, and a quinazolinyl moiety. These structural elements contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[2-[[2-(diethylamino)acetyl]amino]-5-(trifluoromethyl)phenyl]-4-methyl-3-[2-(methylamino)-6-quinazolinyl]- typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the diethylaminoacetyl group, the trifluoromethyl group, and the quinazolinyl moiety. Common reagents used in these reactions include diethylamine, trifluoromethyl iodide, and various quinazoline derivatives. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-[2-[[2-(diethylamino)acetyl]amino]-5-(trifluoromethyl)phenyl]-4-methyl-3-[2-(methylamino)-6-quinazolinyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like alkyl halides or acyl chlorides.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are often employed.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Coupling: Palladium catalysts with phosphine ligands in organic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, Benzamide, N-[2-[[2-(diethylamino)acetyl]amino]-5-(trifluoromethyl)phenyl]-4-methyl-3-[2-(methylamino)-6-quinazolinyl]- is studied for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into cellular processes and pathways.
Medicine
Medically, this compound is investigated for its potential therapeutic properties. Its ability to modulate specific molecular targets makes it a candidate for drug development, particularly in the treatment of cancer and neurological disorders.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications, including electronics and nanotechnology.
Mechanism of Action
The mechanism of action of Benzamide, N-[2-[[2-(diethylamino)acetyl]amino]-5-(trifluoromethyl)phenyl]-4-methyl-3-[2-(methylamino)-6-quinazolinyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it may inhibit kinase enzymes, resulting in the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- Benzamide, 2-[[2-(diethylamino)acetyl]amino]-
- Benzamide, 2-[[2-(dimethylamino)acetyl]amino]-
- Benzamide, 2-[[2-(methylamino)acetyl]amino]-
Uniqueness
Compared to similar compounds, Benzamide, N-[2-[[2-(diethylamino)acetyl]amino]-5-(trifluoromethyl)phenyl]-4-methyl-3-[2-(methylamino)-6-quinazolinyl]- stands out due to the presence of the trifluoromethyl group and the quinazolinyl moiety. These structural features enhance its chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C30H31F3N6O2 |
---|---|
Molecular Weight |
564.6 g/mol |
IUPAC Name |
N-[2-[[2-(diethylamino)acetyl]amino]-5-(trifluoromethyl)phenyl]-4-methyl-3-[2-(methylamino)quinazolin-6-yl]benzamide |
InChI |
InChI=1S/C30H31F3N6O2/c1-5-39(6-2)17-27(40)36-25-12-10-22(30(31,32)33)15-26(25)37-28(41)20-8-7-18(3)23(14-20)19-9-11-24-21(13-19)16-35-29(34-4)38-24/h7-16H,5-6,17H2,1-4H3,(H,36,40)(H,37,41)(H,34,35,38) |
InChI Key |
YGLITMMDQOZAHY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(=O)NC1=C(C=C(C=C1)C(F)(F)F)NC(=O)C2=CC(=C(C=C2)C)C3=CC4=CN=C(N=C4C=C3)NC |
Origin of Product |
United States |
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